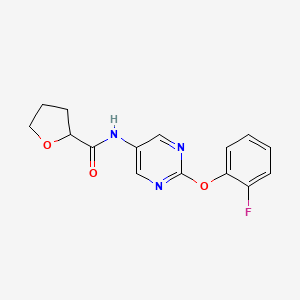

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 2-fluorophenoxy group at position 2 and a tetrahydrofuran-2-carboxamide moiety at position 3. The fluorophenoxy group may enhance metabolic stability and binding affinity, while the tetrahydrofuran ring could influence conformational flexibility and solubility .

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-2,4-5,8-9,13H,3,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUPLSMEGGSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.

Attachment of the Tetrahydrofuran-2-carboxamide Moiety: The final step involves the coupling of the pyrimidine derivative with tetrahydrofuran-2-carboxylic acid or its activated ester, followed by amidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the carboxamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of pyrimidine and quinoline derivatives with amide-linked substituents. Below is a comparative analysis of its analogs:

Table 1: Key Structural Features of Analogs

Key Research Findings and Hypotheses

Kinase Inhibition Potential

While explicit data for the target compound is unavailable, structural analogs with pyrimidine or quinoline cores (e.g., ) are frequently reported as kinase inhibitors. The fluorophenoxy group may mimic ATP-binding motifs in kinases, similar to 4-fluorophenyl groups in furopyridine derivatives .

Metabolic Stability

Fluorine substitution in the phenoxy group is hypothesized to reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. This is supported by trends in fluorinated drug candidates like crizotinib .

Toxicity Considerations

However, tetrahydrofuran rings can undergo ring-opening metabolism, necessitating further study.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound classified within the heterocyclic compounds. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, a pyrimidine nucleus, and a fluorophenoxy substituent. Its chemical formula is with a molecular weight of 303.28 g/mol. The presence of these functional groups is believed to significantly influence its biological interactions.

The biological activity of this compound involves several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It has been suggested that the compound can bind to various receptors, potentially modulating signaling pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. Studies have shown it to inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to affect cell cycle dynamics and induce apoptosis in various cancer cell lines. For instance, it may inhibit tubulin polymerization, which is essential for cell division.

Case Studies

-

In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NCI-H23) and ovarian cancer (NCI/ADR-RES). IC50 values were recorded in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) NCI-H23 0.08 HCT-15 0.12 DU-145 0.10 - Mechanistic Insights : Docking studies have revealed that this compound interacts with key proteins involved in cancer progression. Its binding affinity to targets such as the epidermal growth factor receptor (EGFR) suggests a mechanism for its anticancer effects.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide | Moderate antibacterial activity |

| N-(4-(4-Fluorophenyl)-5-amino-pyrimidine) | Strong anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.